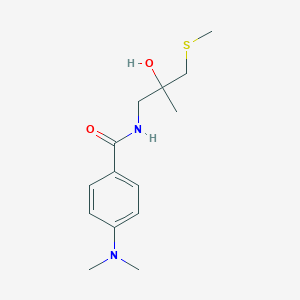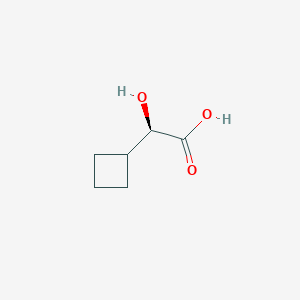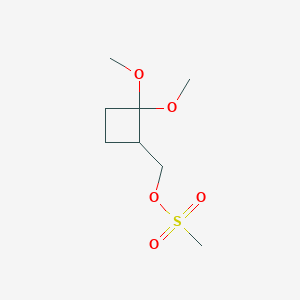![molecular formula C18H15F2N3OS B2958508 1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-26-0](/img/structure/B2958508.png)
1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C18H15F2N3OS and its molecular weight is 359.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Electronic Properties
Research has focused on the synthesis of pyrazine and thiophene derivatives through methodologies such as Suzuki cross-coupling reactions. For example, Ahmad et al. (2021) detailed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, emphasizing the electronic and nonlinear optical properties via Density Functional Theory (DFT) calculations. This study provides insights into the chemical reactivity, electronic delocalization, and potential applications in materials science, specifically in designing compounds with desirable optical properties (Ahmad et al., 2021).
Antimicrobial and Cytotoxic Activities
Several studies have synthesized pyrazine and thiophene derivatives to evaluate their antimicrobial and cytotoxic activities. For instance, Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were tested for antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Fungicidal Properties
Oda et al. (2017) discovered pyraziflumid, a novel SDHI fungicide characterized by the 3-(trifluoromethyl)pyrazine-2-carboxamide group, showing high fungicidal activities against a broad spectrum of plant diseases. This indicates the utility of pyrazine derivatives in agricultural applications, particularly in plant protection (Oda et al., 2017).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-13-6-5-12(11-14(13)20)17-15-3-1-7-22(15)8-9-23(17)18(24)21-16-4-2-10-25-16/h1-7,10-11,17H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUKTSNLXQBRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)



![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)



![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)